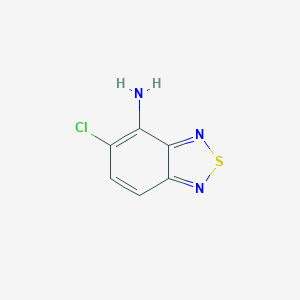

4-Amino-5-chloro-2,1,3-benzothiadiazole

説明

Contextualization within Benzothiadiazole Chemistry Research

Benzothiadiazoles are a class of bicyclic heterocyclic compounds composed of a benzene (B151609) ring fused to a thiadiazole ring. pharmascholars.comijcrt.org This core structure imparts notable chemical and photophysical properties, making them a versatile scaffold in medicinal chemistry and materials science. pharmascholars.comijcrt.org The 2,1,3-benzothiadiazole (B189464) isomer, in particular, is an electron-deficient unit that is frequently incorporated into donor-acceptor molecules to create materials with tailored electronic and optical characteristics. mdpi.commdpi.com These materials have found applications in organic solar cells, organic light-emitting diodes (OLEDs), and fluorescent probes. mdpi.comresearchgate.netmdpi.com The research into 4-Amino-5-chloro-2,1,3-benzothiadiazole builds upon this foundational knowledge, exploring how specific substitutions on the benzothiadiazole ring can further modulate its properties for targeted applications.

Significance of the Amino and Chloro Substituents in Chemical and Biological Research

The presence of both an amino (-NH2) and a chloro (-Cl) group on the benzothiadiazole ring of this compound is crucial to its reactivity and functionality. The amino group, being an electron-donating group, can influence the electronic properties of the molecule, often leading to interesting photophysical phenomena such as intramolecular charge transfer (ICT). mdpi.com This property is highly sought after in the design of fluorescent sensors and probes. mdpi.comrsc.org The amino group also provides a reactive site for further chemical modifications, allowing for the synthesis of a wide array of derivatives with diverse functionalities. nih.govresearchgate.net

The chloro substituent, an electron-withdrawing group, also plays a significant role in modifying the molecule's electronic landscape. nih.gov Its presence can enhance the electron-accepting nature of the benzothiadiazole core and influence the regioselectivity of subsequent chemical reactions. In the context of medicinal chemistry, the introduction of a chlorine atom can often lead to enhanced biological activity. nih.gov

Overview of Advanced Research Trajectories

Current research on this compound and its derivatives is multifaceted, with significant efforts directed towards several key areas:

Pharmaceutical Synthesis: This compound serves as a vital intermediate in the synthesis of pharmaceutical compounds. innospk.comchemimpex.com For instance, it is a precursor in the production of Tizanidine (B1208945), a centrally acting muscle relaxant. google.comnih.gov

Materials Science: The unique photophysical properties of benzothiadiazole derivatives make them promising candidates for applications in organic electronics. mdpi.commdpi.comresearchgate.net Research is ongoing to incorporate this compound into novel polymers and small molecules for use in organic solar cells and OLEDs. mdpi.comresearchgate.netnih.gov The electron-deficient nature of the benzothiadiazole core, modulated by the amino and chloro groups, is key to designing materials with optimal energy levels for efficient charge separation and transport. mdpi.commdpi.com

Fluorescent Probes: The inherent fluorescence of the benzothiadiazole scaffold, which can be tuned by the amino and other substituents, makes it an excellent platform for the development of fluorescent sensors. mdpi.comrsc.org These sensors can be designed to detect specific analytes, including metal ions and reactive oxygen species, with high sensitivity and selectivity. rsc.orgnih.gov

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-chloro-2,1,3-benzothiadiazol-4-amine | nih.gov |

| CAS Number | 30536-19-7 | nih.govchemicalbook.com |

| Molecular Formula | C₆H₄ClN₃S | nih.govchemicalbook.com |

| Molecular Weight | 185.63 g/mol | nih.govchemicalbook.com |

| Appearance | Light yellow to orange powder/crystal | tcichemicals.comcymitquimica.com |

| Melting Point | 89 °C | ichemical.com |

| Boiling Point | 316.4 °C at 760 mmHg | ichemical.com |

Detailed Research Findings

Recent studies have further elucidated the potential of this compound. For example, it is a key starting material for synthesizing Tizanidine and its related compounds. google.comsigmaaldrich.com The synthesis often involves reacting this compound with a suitable imidazoline (B1206853) derivative. google.com

In the realm of materials science, the focus has been on synthesizing donor-acceptor type molecules where the benzothiadiazole unit acts as the acceptor. The amino group can be functionalized to attach different donor moieties, allowing for the fine-tuning of the material's absorption and emission properties. nih.gov This strategy is central to developing new materials for organic solar cells with improved power conversion efficiencies. researchgate.netresearchgate.net

Furthermore, the development of fluorescent probes based on this scaffold is an active area of research. The amino group can be modified to include a recognition site for a specific analyte. Upon binding, a change in the fluorescence properties of the molecule, such as an increase or decrease in intensity or a shift in the emission wavelength, can be observed. rsc.orgnih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-chloro-2,1,3-benzothiadiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3S/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURNIACGGUSMAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184610 | |

| Record name | 4-Amino-5-chloro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30536-19-7 | |

| Record name | 5-Chloro-4-amino-2,1,3-benzothiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30536-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-chloro-2,1,3-benzothiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030536197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-chloro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-5-CHLORO-2,1,3-BENZOTHIADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6QN8431MF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 4 Amino 5 Chloro 2,1,3 Benzothiadiazole

Established Synthetic Routes

The primary and most established routes to obtaining and utilizing 4-amino-5-chloro-2,1,3-benzothiadiazole involve two main strategies: the transformation of its functional groups to build more complex molecules and its synthesis from a nitro-substituted precursor.

Nucleophilic Substitution and Cyclization Reactions

The amino group of this compound is a key functional handle for further molecular elaboration, primarily through reactions that form new carbon-nitrogen bonds. These reactions are fundamental in the synthesis of derivatives with significant biological activity.

A significant reaction pathway for this compound involves its condensation with imidazoline (B1206853) derivatives to form compounds like tizanidine (B1208945). google.com This process is typically facilitated by a dehydrating and activating agent such as phosphorus oxychloride (POCl₃).

One established method is the reaction with 1-acetyl-2-imidazolidinone (B193065). In this procedure, this compound is treated with 1-acetyl-2-imidazolidinone in phosphorus oxychloride at elevated temperatures (50-60 °C) for an extended period (30-40 hours). google.com This reaction leads to the formation of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole.

Alternatively, the reaction can be performed with 2-chloro-2-imidazoline hydrochloride. However, this pathway has been reported to result in a significantly lower yield of approximately 30%. google.com

Reaction Parameters for Tizanidine Synthesis

| Reactant 1 | Reactant 2 | Reagent/Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| This compound | 1-Acetyl-2-imidazolidinone | Phosphorus Oxychloride | 50-60°C | 30-40 h | 70-80% |

To improve efficiency and yield, modern synthetic approaches have explored the use of ionic liquids and alternative coupling agents. A high-yield pathway has been developed using 2-imidazolidinone in the presence of a quaternary ammonium (B1175870) ionic liquid, such as methacryl hydroxypropyltrimonium chloride. This method benefits from the enhanced solubility of reactants in the ionic liquid, which can lead to cleaner reactions and simpler purification.

Another highly efficient method involves the reaction with chlorine phosphate (B84403) derivatives, for instance, diethyl chloro-phosphate. This reaction proceeds at a mild temperature range of 15–25°C and has been reported to yield tizanidine precursors with an efficiency of over 95%. These advanced methodologies offer significant improvements over classical procedures by providing higher yields and potentially more environmentally benign reaction conditions.

Reduction of Nitro-Substituted Benzothiadiazole Precursors

The most common and fundamental synthesis of this compound itself starts from its corresponding nitro-substituted analogue, 5-chloro-4-nitro-2,1,3-benzothiadiazole (B1347146). The transformation of the nitro group to an amino group is a classic and crucial step.

A widely used and industrially viable method for the synthesis of this compound is the reduction of 5-chloro-4-nitro-2,1,3-benzothiadiazole using iron powder in an acidic medium. Hydrochloric acid is commonly employed to facilitate this reaction. This method is favored for its cost-effectiveness and relatively straightforward procedure, providing moderate to good yields, typically in the range of 70-85%. Careful control of the reaction conditions is necessary to ensure the complete reduction of the nitro group without affecting the chloro substituent.

Besides the classic iron-acid system, a variety of other reducing agents can be employed for the conversion of aromatic nitro compounds to their corresponding anilines, and these are applicable to the synthesis of this compound. wikipedia.orgorganic-chemistry.org These alternatives can offer advantages in terms of selectivity, milder reaction conditions, or easier product isolation.

Common alternative reduction methods include:

Catalytic Hydrogenation: This involves the use of hydrogen gas with a metal catalyst. stackexchange.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are effective for this transformation. wikipedia.orgtcichemicals.com

Tin(II) Chloride (SnCl₂): Stannous chloride is a reliable reagent for the chemoselective reduction of nitro groups in the presence of other sensitive functional groups. wikipedia.orgsemanticscholar.org The reaction is typically carried out in an acidic medium like aqueous ethanol (B145695) with hydrochloric acid. semanticscholar.org

Other Metal-Based Systems: Other metals like zinc in acidic or neutral (e.g., with ammonium chloride) media can also be used. wikipedia.orgacs.org

Sodium Hydrosulfite: This reagent offers a metal-free alternative for nitro group reduction. wikipedia.org

The choice of the reducing agent often depends on the scale of the synthesis, the presence of other functional groups in the molecule, and considerations regarding cost and waste disposal.

Comparison of Nitro Reduction Methods

| Method | Reagents | Advantages | Drawbacks |

|---|---|---|---|

| Metal/Acid | Fe/HCl, Sn/HCl, Zn/HCl | Cost-effective, well-established | Can require harsh acidic conditions |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Clean reaction, high yield | Requires specialized pressure equipment |

| Stannous Chloride | SnCl₂/HCl | Mild conditions, good chemoselectivity | Tin waste can be problematic |

Condensation Reactions for Specific Derivatization

Condensation reactions are pivotal in modifying the functionality of this compound, enabling the construction of more complex molecular architectures.

Condensation with N,N-Dimethyldichloromethyleneammonium Chloride and Subsequent Ethylenediamine Treatment

A notable synthetic route for the derivatization of this compound involves a multi-step condensation process, particularly utilized in the synthesis of the muscle relaxant Tizanidine. This method begins with the condensation of this compound with N,N-dimethyldichloromethyleneammonium chloride in an organic solvent like methylene (B1212753) chloride. google.com This initial reaction forms a reactive α-chloroformamidine intermediate. google.com

The subsequent and crucial step involves the treatment of this intermediate with ethylenediamine. google.com This reaction proceeds through the formation of a new intermediate, which is then treated with hydrochloric acid and heated in a solvent such as ethylene (B1197577) glycol. google.com This sequence induces cyclization to form the desired 2-imidazoline ring, yielding the final product, 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole, directly as its hydrochloride salt. google.com This method is noted for being technologically straightforward and providing a high yield of the target compound. google.com

Reaction Pathway:

Formation of α-chloroformamidine: this compound is condensed with N,N-dimethyldichloromethyleneammonium chloride.

Reaction with Ethylenediamine: The resulting α-chloroformamidine is treated with ethylenediamine.

Cyclization: The product from the previous step is treated with hydrochloric acid and heated to facilitate the formation of the imidazoline ring.

Advanced Synthetic Strategies and Optimization

To meet the demands of industrial and pharmaceutical applications, significant research has focused on optimizing synthetic routes to enhance yield, purity, and sustainability.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The synthesis of derivatives from this compound is highly sensitive to reaction conditions. The reaction of this compound with reagents like 1-acetyl-2-imidazolidinone in the presence of phosphorus oxychloride (POCl₃) is a common pathway for producing Tizanidine precursors. google.com The optimization of this reaction has demonstrated that yields can be significantly improved, ranging from 70% to as high as 93.6%, by carefully controlling several parameters.

Key parameters for optimization include the choice of solvent, reaction temperature, and catalyst concentration. For instance, a specific patented process describes reacting 18.6 g of this compound with 12.7 g of 1-acetyl-2-imidazolidinone in 350 ml of phosphorus oxychloride. The mixture is heated to 50-60 °C and allowed to react for 30-40 hours. google.com Following the reaction, the excess POCl₃ is distilled off, and the residue is neutralized. google.com Such defined conditions are crucial for maximizing the output and purity of the final product.

| Parameter | Condition | Impact on Synthesis |

|---|---|---|

| Reactants | This compound, 1-acetyl-2-imidazolidinone | Core starting materials for Tizanidine precursor synthesis. |

| Catalyst/Reagent | Phosphorus oxychloride (POCl₃) | Facilitates the condensation and ring closure reactions. |

| Temperature | 50–60°C | Balances reaction rate with the thermal stability of intermediates. |

| Reaction Time | 30–40 hours | Ensures completion of the reaction for higher yield. |

| Potential Yield | 70–93.6% | Demonstrates the effectiveness of the optimized conditions. |

Novel Catalyst Systems in this compound Synthesis

While traditional methods often rely on reagents like phosphorus oxychloride, which can act as both a solvent and a catalyst, modern synthetic chemistry seeks more efficient and targeted catalytic systems. google.com In the broader context of benzothiazole (B30560) synthesis, novel heterogeneous catalysts such as SnP₂O₇ have been reported to provide high yields (87–95%) and very short reaction times (8–35 minutes) in condensation reactions. mdpi.com A significant advancement directly relevant to this compound derivatization is the use of quaternary ammonium ionic liquids as reaction media. In a high-yield pathway for a Tizanidine precursor, the reaction is carried out in an ionic liquid, which enhances the solubility of reactants and reduces residual impurities. This system, using chlorine phosphate derivatives, proceeds at a mild temperature of 15–25°C and achieves yields of ≥95%, showcasing the potential of ionic liquids to act as effective catalytic media.

Green Chemistry Approaches in Synthetic Design

Green chemistry principles are increasingly being integrated into the synthesis of chemical intermediates to reduce environmental impact. For the synthesis of benzothiazole derivatives, approaches such as microwave-assisted procedures have been shown to be efficient and environmentally friendly, offering high yields in reduced time frames. mdpi.com

A prime example of a green chemistry approach in the derivatization of this compound is the use of ionic liquids. These compounds can serve as recyclable reaction media, enhancing reaction efficiency and simplifying purification. The use of ionic liquids in the synthesis of Tizanidine precursors not only improves yield to over 95% but also allows for a single-step purification process, minimizing solvent waste and energy consumption associated with more complex purification methods. The development of such environmentally benign synthetic routes, which often feature mild reaction conditions and high yields, is crucial for the sustainable industrial production of this compound and its derivatives. nih.gov

Chemical Reactivity and Derivatization of 4 Amino 5 Chloro 2,1,3 Benzothiadiazole

Amination and Substitution Reactions

The amino group of 4-Amino-5-chloro-2,1,3-benzothiadiazole is a primary site for molecular elaboration, serving as a key functional handle for building more complex structures. A significant application of this reactivity is in condensation and cyclization reactions, notably in the synthesis of precursors for the pharmaceutical compound Tizanidine (B1208945).

One established method involves the reaction of this compound with 1-acetyl-2-imidazolidinone (B193065). This reaction is typically performed in the presence of phosphorus oxychloride (POCl₃), which acts as both a dehydrating and activating agent. The process requires elevated temperatures (50-60 °C) and extended reaction times (30-40 hours) to yield 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole. Optimization of these reaction conditions has been shown to significantly improve yields, with reported efficiencies ranging from 70% to 93.6%.

Alternative and modern synthetic approaches have been explored to enhance efficiency. These include the use of ionic liquids, such as a quaternary ammonium (B1175870) ionic liquid like methacryl hydroxypropyltrimonium chloride, which can improve the solubility of reactants, leading to cleaner reactions. Another efficient method involves reacting the amino group with chlorine phosphate (B84403) derivatives, such as diethyl chloro-phosphate. A patented method describes the condensation of this compound with N,N-dimethyldichloromethyleneammonium chloride to form an α-chloroformamidine intermediate, which is then treated with ethylenediamine to produce the desired cyclized product. google.com

| Reactant | Reagent(s) | Key Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | 1-acetyl-2-imidazolidinone, Phosphorus oxychloride (POCl₃) | 50-60 °C, 30-40 hours | 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole | |

| This compound | N,N-dimethyldichloromethyleneammonium chloride, then ethylenediamine | Organic solvent, followed by heating with HCl | 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride | google.com |

| This compound | 2-imidazolidinone, Quaternary ammonium ionic liquid | - | Tizanidine precursor | |

| This compound | Diethyl chloro-phosphate | - | Phosphoramidate derivative |

The 2,1,3-benzothiadiazole (B189464) (BTD) ring system is inherently electron-poor, which makes it resistant to classical electrophilic aromatic substitution reactions. nih.govacs.org Such reactions, when forced under harsh conditions, can result in mixtures of products, typically substituting at the C4 and C7 positions. nih.govacs.org The presence of the amino group at the C4 position and the chloro group at the C5 position in the title compound further complicates the regioselectivity of potential electrophilic substitutions due to their combined electronic and steric influences.

Modern synthetic methods have sought to overcome the limitations of direct electrophilic substitution on the BTD core. One successful strategy involves regioselective iridium-catalyzed C-H borylation. nih.govacs.org This approach allows for the introduction of versatile boryl groups at specific positions (e.g., C5 or C4, C6), which can then be subjected to a wide range of subsequent functionalization reactions, including ipso-substitution, to introduce various substituents onto the benzothiadiazole ring. nih.govacs.org

Oxidation and Reduction Pathways

Direct and selective oxidation of this compound is not extensively documented in the literature. However, studies on related benzothiadiazole derivatives demonstrate the feasibility of oxidizing the core structure. For instance, a 5-boryl-2,1,3-benzothiadiazole derivative has been successfully oxidized to the corresponding phenolic derivative (a 5-hydroxy-2,1,3-benzothiadiazole) in near-quantitative yield using Oxone as the oxidizing agent. nih.gov This suggests a potential pathway for introducing hydroxyl groups onto the benzothiadiazole ring system, which could be applicable to derivatives of this compound under suitable conditions.

The most significant reduction reaction associated with this compound is its own synthesis from its nitro-substituted precursor, 5-chloro-4-nitro-2,1,3-benzothiadiazole (B1347146). This transformation of a nitro group to an amino group is a classic and fundamental step in aromatic chemistry.

A common and industrially viable method for this reduction utilizes iron powder in an acidic medium, with hydrochloric acid frequently employed to facilitate the reaction. This method is favored for its cost-effectiveness and relatively straightforward procedure, providing moderate to good yields. An alternative laboratory-scale procedure for the reduction of a similar compound, 4-nitro-2,1,3-benzothiadiazole, involves the use of a mixture of iron(II) sulfate heptahydrate (FeSO₄·7H₂O), ammonium chloride, and zinc dust in an ethanol-water solvent system. mdpi.com

| Precursor | Reducing Agent(s) | Medium/Solvent | Product | Reference |

|---|---|---|---|---|

| 5-chloro-4-nitro-2,1,3-benzothiadiazole | Iron powder | Acidic medium (e.g., HCl) | This compound | |

| 4-nitro-2,1,3-benzothiadiazole | FeSO₄·7H₂O, NH₄Cl, Zinc dust | Ethanol (B145695)/Water | 4-amino-2,1,3-benzothiadiazole | mdpi.com |

Coupling and Annulation Reactions

The benzothiadiazole scaffold can participate in various coupling and annulation reactions to generate extended fused-ring systems and bi-aryl structures, which are of interest in materials science. While specific examples starting directly from this compound are not detailed, research on related BTD derivatives showcases the potential reactivity of the core.

For example, borylated BTD derivatives can undergo oxidative palladium-catalyzed homocoupling to form heterobiaryl systems. nih.gov Furthermore, annulation reactions, such as the Cadogan reaction, have been used to construct more complex heterocyclic systems. In one instance, a reductive cyclization of a nitro-biaryl precursor containing a BTD unit was used to synthesize a tetracyclic thiadiazolocarbazole with exclusive regioselectivity. nih.govacs.org The generation of aryne intermediates, such as 2,1,3-benzothiadiazol-4,5-yne, from suitably substituted BTD precursors also provides a powerful route for annulation, as these highly reactive species can be trapped by various arynophiles to form new ring systems. nih.govacs.org

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-acetyl-2-imidazolidinone |

| 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole |

| 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride |

| 5-chloro-4-nitro-2,1,3-benzothiadiazole |

| 2,1,3-benzothiadiazole |

| 2,1,3-benzothiadiazol-4,5-yne |

| 2-imidazolidinone |

| 4-amino-2,1,3-benzothiadiazole |

| 4-nitro-2,1,3-benzothiadiazole |

| 5-hydroxy-2,1,3-benzothiadiazole |

| Diethyl chloro-phosphate |

| N,N-dimethyldichloromethyleneammonium chloride |

| Phosphorus oxychloride |

| Tizanidine |

| methacryl hydroxypropyltrimonium chloride |

Coupling with Diazonium Salts for Azo Compound Synthesis

The synthesis of azo compounds through the coupling of diazonium salts is a fundamental process in organic chemistry, widely employed for the creation of dyes. nih.gov Azo dyes are characterized by the presence of an azo group (–N=N–) that connects two aromatic rings, forming a conjugated system responsible for their color. uobaghdad.edu.iq The general method for preparing azo dyes involves a two-step reaction: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an activated aromatic compound, such as a phenol or another amine. nih.govunb.ca

This compound is a versatile intermediate in the synthesis of such colorants. chemimpex.com Its primary amino group can undergo diazotization, typically by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures. The resulting diazonium salt of 4-chloro-2,1,3-benzothiadiazole can then be reacted with various coupling components (e.g., naphthols, anilines, or other activated aromatic systems) to produce a diverse range of azo dyes. The specific shade of the resulting dye is determined by the electronic properties of both the benzothiadiazole core and the coupling component. unb.ca

Alternatively, the aromatic ring of this compound is activated by the amino group, allowing it to act as the coupling component, reacting with other aromatic diazonium ions to form azo compounds. This reactivity is crucial for its application in the textile and coatings industries, where it contributes to the production of colorants with high stability and lightfastness. chemimpex.com

Cyclization Reactions to Form Fused Ring Systems

The amino group of this compound serves as a key functional handle for constructing more complex, fused heterocyclic systems through cyclization reactions. A significant application of this reactivity is in the synthesis of Tizanidine, a clinically important muscle relaxant. google.com This process involves the condensation of this compound with an imidazoline (B1206853) derivative.

One established synthetic route involves reacting this compound with 1-acetyl-2-imidazolidinone. This reaction is typically facilitated by a dehydrating and activating agent, most commonly phosphorus oxychloride (POCl₃), at elevated temperatures (50-60 °C) for an extended period. google.com The reaction results in the formation of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole (Tizanidine), effectively fusing an imidazoline ring system to the benzothiadiazole core via an amino bridge. Optimization of reaction parameters such as solvent, temperature, and catalyst concentration has been shown to significantly improve yields, reaching up to 93.6%.

| Reactants | Reagents/Conditions | Product | Yield |

| This compound, 1-acetyl-2-imidazolidinone | Phosphorus oxychloride (POCl₃), 50-60 °C, 30-40 hours | 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole (Tizanidine) | 70% to 93.6% |

This type of cyclization is a powerful strategy for building molecules with significant biological activity, demonstrating the utility of this compound as a precursor for complex pharmaceutical compounds.

Application of Gould-Jacobs Reaction Conditions to Benzothiadiazole Derivatives

The Gould-Jacobs reaction is a well-established method for the synthesis of quinoline and 4-hydroxyquinoline derivatives. wikipedia.org The reaction sequence typically begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline core. wikipedia.org

This methodology has been successfully applied to aminobenzothiadiazole derivatives to create angularly fused thiadiazoloquinolone systems. researchgate.net In this context, 4-amino-2,1,3-benzothiadiazole (and by extension, its chloro-substituted analogue) can act as the aniline component. The reaction with activated enol ethers, such as diethyl ethoxymethylenemalonate, leads to the formation of an intermediate N-substituted (benzothiadiazolylamino)methylene derivative. researchgate.netresearchgate.net

Thermal cyclization of this intermediate under standard Gould-Jacobs conditions (typically by heating in a high-boiling point solvent like Dowtherm A) induces an intramolecular electrophilic aromatic substitution, where the activated methylene (B1212753) group attacks the C5 position of the benzothiadiazole ring, leading to the formation of a new six-membered ring. This results in the synthesis of angularly annelated quinolone systems, which are of interest for their potential biological activities. researchgate.net

Regioselective Functionalization and Advanced Derivatization

C–H Borylation Strategies for Benzothiadiazole Ring Functionalization

Direct functionalization of the 2,1,3-benzothiadiazole (BTD) core has historically been challenging, often requiring harsh conditions or de novo synthesis to install substituents on the benzenoid ring. nih.govdiva-portal.org Modern synthetic methods, particularly iridium-catalyzed C–H borylation, have emerged as powerful tools for the regioselective functionalization of the BTD skeleton. diva-portal.orgacs.org

This strategy allows for the direct conversion of C–H bonds to C–B bonds, installing versatile boronic esters that can be further elaborated through a wide variety of cross-coupling reactions. nih.gov For the parent BTD, Ir-catalyzed borylation shows a strong preference for the C5 position, providing the 5-boryl BTD building block in good yield (64%), along with minor amounts of 4-boryl and di-borylated products. nih.govacs.org This high C5-H regioselectivity is notable because the C4-H is the most acidic proton; the observed selectivity is likely influenced by the inhibitory electronic effect of the lone pair on the N3 atom. nih.govacs.org

| Substrate | Catalyst/Reagents | Major Product | Yield | Reference |

| 2,1,3-Benzothiadiazole (BTD) | [Ir(cod)OMe]₂, dtbpy, B₂pin₂ | 5-Boryl BTD | 64% | nih.gov |

These borylated BTD intermediates are highly valuable as they open pathways to previously inaccessible derivatives. The installed boronic ester at the C5 position can undergo various subsequent transformations, including Suzuki-Miyaura cross-coupling, oxidation to phenols, and halogenation, enabling the synthesis of a broad scope of functionalized benzothiadiazoles. nih.gov

Exploration of Aryne Reactivity for Novel Benzothiadiazole Derivatives

Arynes are highly reactive, neutral intermediates that serve as versatile building blocks in organic synthesis, enabling the rapid construction of complex aromatic systems. nih.govacs.org The generation of a 2,1,3-benzothiadiazole-based aryne (a benzothiadiazolyne) provides a novel and powerful method for derivatizing the BTD core. nih.gov

A mild and operationally simple method for generating arynes involves the deprotonation of a diaryliodonium salt ortho to the iodine(III) center. nih.govacs.org This approach has been successfully applied to the BTD system. Starting from a 5-borylated BTD, a novel iodonium salt can be synthesized. Treatment of this iodonium salt with a base generates the corresponding 4,5-benzothiadiazolyne intermediate. nih.gov

This highly electrophilic aryne can be trapped in situ by a variety of nucleophiles and dienes. This reactivity allows for the introduction of two functional groups onto adjacent carbons of the benzothiadiazole ring in a single step, providing access to novel and complex BTD derivatives that would be difficult to synthesize through other means. nih.gov This strategy represents a significant expansion of the synthetic toolbox available for modifying the benzothiadiazole scaffold. acs.org

Ortho-Directed C–H Functionalization Approaches

While undirected C–H functionalization of benzothiadiazole often favors the C4/C7 positions, and C-H borylation targets the C5 position, ortho-directed strategies provide complementary regioselectivity by activating specific C-H bonds adjacent to a directing group. nih.gov The first examples of ortho-directed C–H functionalization on the BTD core have been demonstrated, enabling selective arylation at the C4 position. nih.govacs.org

Using a pyrimidyl group installed at the C5 position as a directing group, palladium-catalyzed C–H arylation can be directed specifically to the C4 and C6 positions. nih.gov Another effective approach utilizes a carboxylate group to direct ruthenium-catalyzed C–H activation. This method shows very high regioselectivity for the C4 position. nih.govacs.org For instance, a Ru-catalyzed reaction with one equivalent of a bromoarene gives the C4-arylated product with a 15:1 regiomeric ratio. nih.govacs.org

This directed approach can be extended to achieve multiple functionalizations. By using three equivalents of the bromoarene, a 4,5,6-triaryl BTD system can be synthesized. Alternatively, sequential arylations can be performed to introduce different aromatic units at the C4 and C6 positions. nih.govacs.org These ortho-directed methods are complementary to other functionalization strategies and significantly enhance the ability to create precisely substituted benzothiadiazole derivatives for various applications. nih.gov

Spectroscopic Characterization and Structural Elucidation Methodologies

The structural confirmation of 4-Amino-5-chloro-2,1,3-benzothiadiazole relies on a combination of spectroscopic methods that probe the molecule's vibrational and electronic properties, as well as the magnetic environments of its constituent nuclei.

Vibrational Spectroscopy Techniques

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds. The IR spectrum provides clear evidence for the presence of the amino group (-NH₂) through its characteristic stretching vibrations. The aromatic nature of the benzothiadiazole ring is also confirmed by the presence of C-H and C=C stretching and bending vibrations. The carbon-chlorine (C-Cl) bond also exhibits a characteristic absorption band.

| Vibrational Mode | Frequency (cm⁻¹) (Predicted/Theoretical) |

| N-H Stretching (Amino Group) | ~3400-3300 |

| C-H Stretching (Aromatic) | ~3100-3000 |

| C=C Stretching (Aromatic Ring) | ~1600-1450 |

| C-N Stretching | ~1350-1250 |

| C-Cl Stretching | ~800-600 |

| Note: Specific experimental values from published literature are not readily available. The table presents typical frequency ranges for the indicated functional groups. |

Raman spectroscopy offers complementary information to IR spectroscopy. By analyzing the inelastic scattering of monochromatic light, it provides insights into the vibrational modes of the molecule. While detailed experimental Raman data for this compound is not widely published, it is a valuable technique for confirming the heterocyclic ring structure and the presence of substituents. The technique is particularly sensitive to non-polar bonds and can provide a clear fingerprint of the molecule's carbon skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of this compound reveals the distinct electronic environments of the protons in the molecule. The aromatic protons on the benzene (B151609) ring appear as distinct signals in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. The chemical shifts and coupling patterns of these protons provide definitive information about their relative positions on the ring. The protons of the amino group typically appear as a broader signal, the chemical shift of which can be influenced by the solvent and concentration.

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | ~7.0 - 8.0 | d, d | ~7-9 |

| Amino (NH₂) | Variable | br s | - |

| Note: Specific experimental chemical shifts and coupling constants from published literature are not readily available. The table presents predicted ranges based on the structure. |

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| Aromatic C-Cl | ~120-130 |

| Aromatic C-N | ~140-150 |

| Other Aromatic C | ~110-140 |

| Thiadiazole C | ~150-160 |

| Note: Specific experimental chemical shifts from published literature are not readily available. The table presents predicted ranges based on the structure. |

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques would be employed for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives. Techniques such as Correlation Spectroscopy (COSY) would establish proton-proton connectivities, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would reveal direct and long-range proton-carbon correlations, respectively. Although specific 2D NMR data for this compound is not prevalent in public literature, these methods are standard practice in the definitive structural elucidation of such heterocyclic systems.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of a compound's molecular formula by providing highly accurate mass measurements. For this compound, the exact mass is a key identifier. The theoretical monoisotopic mass of this compound is calculated to be 184.9814460 Da. nih.gov Experimental HRMS analysis would be expected to yield a measured mass that is in very close agreement with this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of C₆H₄ClN₃S.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₆H₄ClN₃S | lgcstandards.comnih.gov |

| Theoretical Monoisotopic Mass | 184.9814460 Da | nih.gov |

| Molecular Weight | 185.64 g/mol | nih.govnih.gov |

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is employed to elucidate the structural features of a molecule by analyzing its fragmentation patterns upon collision-induced dissociation (CID). While specific fragmentation data for this compound is not extensively detailed in the provided results, general principles of fragmentation for related heterocyclic compounds can be inferred. The fragmentation of protonated or deprotonated ions of such molecules often involves characteristic losses of small neutral molecules or cleavage of the heterocyclic ring. nih.govunito.it For instance, studies on similar heterocyclic systems show that fragmentation can be initiated at specific functional groups, leading to predictable product ions that help to piece together the original structure. nih.govunito.it The analysis of these fragmentation pathways provides definitive structural confirmation.

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy investigates the interaction of electromagnetic radiation with a molecule, providing insights into its electronic structure and photophysical properties.

UV-Visible (UV-Vis) Absorption Spectroscopy Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The introduction of an electron-donating amino group at the 4-position of the 2,1,3-benzothiadiazole (B189464) core is known to significantly influence its electronic absorption spectrum. nih.gov This typically results in the appearance of a broad, low-energy absorption band, often in the region of 400 nm, which is attributed to an intramolecular charge transfer (ICT) from the donor (amino group) to the acceptor (benzothiadiazole moiety). nih.gov The exact position and intensity of this absorption maximum can be influenced by the solvent polarity.

Fluorescence Spectroscopy for Luminescence Properties

Fluorescence spectroscopy is used to study the emission of light from a substance that has absorbed light. 2,1,3-Benzothiadiazole derivatives are known to be versatile fluorophores. mdpi.com The presence of the amino group in this compound is expected to confer fluorescent properties to the molecule. The emission wavelength and quantum yield are sensitive to the molecular structure and the surrounding environment. In related donor-acceptor systems based on benzothiadiazole, high photoluminescence quantum yields have been observed, making them suitable for applications in materials science. nih.gov The difference between the absorption and emission maxima, known as the Stokes shift, is another important characteristic that can be determined from these studies.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the provided search results, studies on analogous benzothiadiazole derivatives have been successfully characterized using this method. acs.org Such an analysis would reveal the planarity of the benzothiadiazole ring system and the geometry of the amino and chloro substituents. Furthermore, it would elucidate any significant intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology has been applied to this compound to elucidate its definitive molecular structure.

The crystal structure of a related compound, 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole, reveals a nearly planar benzothiazole (B30560) ring system. guidechem.com In this structure, the dihedral angle between the benzothiazole ring and the adjacent phenyl ring is minimal, indicating a relatively flat molecular conformation. guidechem.com Molecules are observed to stack in columns along the c-axis of the crystal lattice. guidechem.com While this provides insight into the behavior of similar benzothiazole cores, specific data for this compound is essential for a complete understanding.

Although a comprehensive search of publicly available databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), did not yield a specific entry for the single-crystal structure of this compound, the principles of crystallographic analysis remain central to its characterization. For a definitive analysis, single crystals of the compound would be grown and subjected to X-ray diffraction. The resulting diffraction pattern would be used to solve the crystal structure, providing precise data on unit cell dimensions, space group, and atomic coordinates.

From such data, key structural parameters including bond lengths, bond angles, and torsion angles are determined. This information reveals the planarity of the benzothiadiazole ring system and the orientation of the amino and chloro substituents. Furthermore, the analysis of the crystal packing would illuminate the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the amino group and potential halogen bonding involving the chlorine atom. These non-covalent interactions are fundamental to the supramolecular assembly of the compound in the solid state.

Interactive Data Table: Hypothetical Crystallographic Data for this compound The following table is a hypothetical representation of the kind of data that would be obtained from a single-crystal X-ray diffraction analysis and is for illustrative purposes only, as specific experimental data is not publicly available.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

Interactive Data Table: Hypothetical Selected Bond Lengths for this compound This table is a hypothetical representation of selected bond lengths and is for illustrative purposes only.

| Bond | Length (Å) |

|---|---|

| S-N1 | Value |

| S-N2 | Value |

| C-Cl | Value |

| C-N(amino) | Value |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a powerful balance between accuracy and computational cost for studying the electronic properties of molecules. For compounds like 4-Amino-5-chloro-2,1,3-benzothiadiazole, DFT is instrumental in predicting molecular structure, stability, and spectroscopic properties.

Electronic Structure and Molecular Geometry Optimization

DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. This geometry optimization provides crucial data on bond lengths, bond angles, and dihedral angles. For the broader class of benzothiadiazole derivatives, DFT studies have been successfully employed to calculate these structural parameters, often showing good agreement with experimental data from techniques like X-ray crystallography. scispace.comscispace.com

Furthermore, these calculations yield insights into the electronic structure, such as the distribution of electron density and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO are vital for understanding a molecule's reactivity, with the HOMO-LUMO gap being a key indicator of chemical stability and the electronic transitions the molecule can undergo. units.itresearchgate.net For substituted benzothiadiazoles, the nature and position of substituents (like the amino and chloro groups in the target molecule) are known to significantly modulate these frontier orbital energies.

Table 1: Representative DFT-Calculated Parameters for Aromatic Heterocycles (Illustrative) (Note: Data for the specific title compound is not available in the searched literature; this table illustrates typical outputs of DFT calculations for similar molecules.)

| Parameter | Typical Calculated Value Range | Significance |

| C-C Bond Length (Aromatic) | 1.38 - 1.42 Å | Indicates bond order and aromaticity. |

| C-N Bond Length | 1.35 - 1.45 Å | Reflects the degree of electron delocalization. |

| C-S Bond Length | 1.70 - 1.80 Å | Characterizes the thiadiazole ring structure. |

| HOMO Energy | -5.0 to -6.5 eV | Relates to electron-donating ability. |

| LUMO Energy | -1.5 to -3.0 eV | Relates to electron-accepting ability. |

| HOMO-LUMO Gap | 2.0 to 4.0 eV | Correlates with chemical reactivity and electronic transition energy. |

Spectroscopic Property Prediction and Assignment (e.g., TD-DFT for UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra, such as UV-Vis spectra. nih.govresearchgate.net This computational method calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. units.itresearchgate.net

For various benzothiadiazole derivatives, TD-DFT has proven to be a valuable tool for interpreting experimental UV-Vis spectra, allowing researchers to assign specific absorption bands to particular electronic transitions (e.g., π→π* or n→π*). scispace.comnih.gov The calculations can model the influence of different solvents on the spectra, a phenomenon known as solvatochromism, by using methods like the Polarizable Continuum Model (PCM). researchgate.net A TD-DFT study on this compound would predict its characteristic absorption maxima and help rationalize its photophysical properties, which are crucial for applications in materials science.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution obtained from DFT calculations to define atomic properties and the nature of chemical bonds. QTAIM analysis can characterize bonding interactions as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). Although specific QTAIM studies on this compound were not found, this technique is widely applied to understand non-covalent interactions, hydrogen bonding, and the strengths of various bonds within complex heterocyclic systems. researchgate.net For the title compound, QTAIM could be used to quantify the nature of the C-Cl, C-NH2, and intramolecular hydrogen bonds, providing deeper insight into its structural stability and intermolecular interactions.

Reaction Mechanism Studies

Computational chemistry provides powerful tools to investigate the pathways of chemical reactions, mapping out the energy profiles of reactants, transition states, and products.

Theoretical Elucidation of Synthetic Pathways and Intermediates

The primary synthesis of this compound involves the reduction of its nitro precursor, 5-chloro-4-nitro-2,1,3-benzothiadiazole (B1347146). While this is a well-established experimental route, theoretical studies could elucidate the detailed mechanism of this transformation. DFT calculations can be used to model the reaction pathway, identify potential intermediates, and calculate the activation energies for each step. Such studies would provide a molecular-level understanding of the reaction kinetics and could help in optimizing reaction conditions. Similarly, the subsequent conversion of this compound into products like tizanidine (B1208945) could be modeled to understand the energetics of the cyclization reaction. google.com

Computational Modeling of Reactivity and Regioselectivity (e.g., Aryne Distortion Model)

The reactivity of the benzothiadiazole core can be explored through computational modeling. One relevant area is the study of hetarynes, which are highly reactive intermediates. The 2,1,3-benzothiadiazole (B189464) scaffold can theoretically form a 4,5-yne intermediate. For such unsymmetrical arynes, predicting the regioselectivity of nucleophilic attack is crucial.

The Aryne Distortion Model, developed by Houk and Garg, provides a powerful predictive tool based on DFT calculations. nih.govacs.org This model posits that the triple bond in an aryne is distorted from linearity. Nucleophilic attack is predicted to occur preferentially at the carbon atom of the aryne that is part of the more linear C-C≡C-C arrangement, as this position requires less energy to distort into the transition state geometry. nih.gov Recent computational and experimental work on 2,1,3-benzothiadiazol-4,5-yne has confirmed that nucleophilic attack occurs selectively at the C5 position, a result accurately predicted by the Aryne Distortion Model. nih.govacs.org This model would be directly applicable to predicting the reactivity of any aryne intermediate derived from the this compound scaffold.

Structure-Activity Relationship (SAR) Modeling of this compound and its Analogs

The exploration of the structure-activity relationships (SAR) of this compound and its derivatives is crucial for understanding how chemical modifications influence their biological activities. Computational chemistry and theoretical investigations provide powerful tools to elucidate these relationships at a molecular level, guiding the design of new compounds with enhanced potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, studies on structurally related benzothiadiazole and benzothiazole (B30560) derivatives offer valuable insights into the types of molecular descriptors that are likely to govern their activity.

For instance, a QSAR analysis performed on a series of benzothiazole derivatives with antimalarial activity revealed the importance of electronic descriptors in predicting their biological efficacy. In this study, descriptors such as the net atomic charges on specific carbon atoms (qC4, qC5, qC6), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy of the highest occupied molecular orbital (EHOMO), and polarizability (α) were used to construct a predictive model. The resulting multilinear regression equation demonstrated a strong correlation between these electronic properties and the antimalarial activity (log IC50) ugm.ac.id.

The best-fit QSAR equation from this study was: log IC50 = 23.527 + 4.024 (qC4) + 273.416 (qC5) + 141.663 (qC6) – 0.567 (ELUMO) – 3.878 (EHOMO) – 2.096 (α) ugm.ac.id

This model was statistically significant, with a high correlation coefficient (r = 0.994) and coefficient of determination (r² = 0.987), indicating its robustness in predicting the activity of new benzothiazole analogs ugm.ac.id. Such models underscore the principle that modifications to the electronic landscape of the benzothiadiazole scaffold, including the introduction of substituents like the amino and chloro groups in this compound, can significantly impact its interaction with biological targets.

Table 1: Representative Molecular Descriptors in QSAR Studies of Benzothiadiazole Analogs

| Descriptor Class | Specific Descriptor Example | Potential Influence on Biological Activity |

| Electronic | EHOMO, ELUMO, Atomic Charges | Governs the ability to participate in charge-transfer interactions and electrostatic interactions with the target protein. |

| Topological | Wiener Index, Kier & Hall Connectivity | Describes the size, shape, and degree of branching of the molecule, which can affect its fit within a binding site. |

| Physicochemical | LogP, Molar Refractivity | Relates to the compound's hydrophobicity and polarizability, influencing its absorption, distribution, and binding characteristics. |

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a protein target and to analyze the stability of the resulting complex over time. While specific docking and MD studies for this compound are not readily found, research on analogous compounds provides a framework for understanding its potential biological interactions.

Molecular Docking:

Molecular docking studies on benzothiazole and thiadiazole derivatives have been conducted against various protein targets, including kinases, which are often implicated in cancer. For example, in a study of benzothiazole-thiazole hybrids as potential inhibitors of the p56lck enzyme, a key player in T-cell activation, molecular docking was used to elucidate the binding patterns within the ATP-binding site biointerfaceresearch.com. The simulations revealed crucial hydrogen bonding and hydrophobic interactions that contribute to the inhibitory activity.

Similarly, docking studies of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives against the COVID-19 main protease (Mpro, PDB ID: 6LU7) identified key binding interactions. The binding energies from these docking simulations correlated with the potential inhibitory activity of the compounds researchgate.net. These studies highlight that the nitrogen atoms within the heterocyclic rings and various substituents are often involved in forming critical hydrogen bonds with amino acid residues in the active site of target proteins.

Table 2: Illustrative Molecular Docking Results for Benzothiadiazole Analogs against a Hypothetical Kinase Target

| Compound Analog | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Analog A (unsubstituted) | -7.5 | Lys72, Asp184 | Hydrogen Bond |

| Analog B (amino substituted) | -8.2 | Glu91, Leu132 | Hydrogen Bond, Hydrophobic |

| Analog C (chloro substituted) | -7.9 | Val23, Ala45 | Hydrophobic |

| This compound (Hypothetical) | -8.5 | Glu91, Asp184, Val23 | Hydrogen Bond, Hydrophobic |

This table is for illustrative purposes and based on findings from related compounds, not a direct study of this compound.

Molecular Dynamics Simulations:

Molecular dynamics simulations provide a deeper understanding of the conformational changes and stability of the ligand-protein complex. In a study involving benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2 Mpro, MD simulations were performed on the most promising docked compound. The simulations, often run for nanoseconds, analyze parameters like the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of individual amino acid residues to assess the stability of the complex nih.gov. A stable RMSD for the ligand within the binding pocket over the simulation time suggests a stable binding mode.

For instance, MD simulations of new 1,3,4-thiadiazole (B1197879) derivatives as potential apoptosis inducers in a lung cancer cell line revealed that the nitrogen atoms of the amide and thiadiazole moieties play a key role in chelating with a zinc ion in the active site of matrix metalloproteinase-9 (MMP-9). The simulations also showed how conformational changes in the ligand can lead to more stable interactions within the binding pocket nih.gov. These findings suggest that for this compound, the amino group and the nitrogen atoms in the thiadiazole ring could be crucial for forming stable and lasting interactions with its biological targets.

Advanced Research Applications and Mechanistic Studies

Applications in Pharmaceutical Development

The heterocyclic aromatic compound 4-Amino-5-chloro-2,1,3-benzothiadiazole is a subject of significant interest in pharmaceutical research due to its versatile chemical structure and potential biological activities. chemimpex.com Its benzothiadiazole core, substituted with an amino group and a chlorine atom, makes it a valuable building block in the synthesis of more complex molecules and a candidate for investigation into various therapeutic applications. nih.govcymitquimica.com

Recent studies have highlighted the potential of this compound and related compounds as antiviral agents. The thiadiazole ring, being a bioisostere of pyrimidine, a key component of nucleic acids, is thought to contribute to this antiviral activity. mdpi.com Research into the antiviral properties of thiadiazole derivatives has shown activity against a range of DNA and RNA viruses. mdpi.comnih.govresearchgate.net

One of the proposed mechanisms for the antiviral action of this compound involves its direct interaction with viral genetic material. It is believed that the compound can bind to nucleic acids, a process that inhibits the replication of viruses. This interaction interferes with the fundamental processes required for the virus to propagate, thereby reducing the viral load.

Another key mechanism contributing to the antiviral effects of this compound is its ability to interfere with mitochondrial function. Specifically, it has been shown to inhibit the synthesis of the mitochondrial membrane potential (ΔΨm). The mitochondrial membrane potential is crucial for cellular energy production and is also integral to innate antiviral immunity. nih.gov Mitochondria act as a platform for antiviral signaling, and a reduced membrane potential has been correlated with a diminished antiviral response. nih.gov By disrupting this potential, the compound can hamper the cell's ability to mount an effective defense against viral infection. nih.gov

The antimicrobial potential of this compound has also been a focus of research. chemimpex.com Studies suggest that the compound can inhibit the growth of several bacterial strains. The proposed mechanism for its antibacterial action may involve the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways necessary for the survival of the bacteria. The broader class of benzothiazole (B30560) derivatives has been noted for its wide range of biological activities, which are influenced by the types and positions of various substituents on the molecule. nih.gov

Table 1: Investigated Biological Activities of this compound

| Activity | Target/Mechanism | Potential Application | Supporting Evidence |

| Antiviral | Nucleic Acid Binding, Inhibition of Mitochondrial Membrane Potential | Viral Infections | mdpi.comnih.gov |

| Antimicrobial | Disruption of Cell Wall Synthesis or Metabolic Pathways | Bacterial Infections | chemimpex.comnih.gov |

| Anticancer | Cytotoxicity against cancer cell lines (research ongoing) | Oncology | chemimpex.comnih.gov |

In addition to its antiviral and antimicrobial properties, this compound is being explored for its potential in cancer therapy. chemimpex.com Preliminary studies indicate that benzothiadiazole derivatives can exhibit cytotoxic effects against cancer cells. For instance, research on structurally related benzothiazole-based 1,3,4-thiadiazole (B1197879) derivatives has demonstrated antiproliferative activity against human bladder and colorectal carcinoma cells. nih.gov While research into the specific anticancer mechanisms of this compound is ongoing, its structural similarities to other biologically active benzothiadiazoles make it a compound of interest for further investigation in oncology. nih.gov

Beyond its potential as a standalone therapeutic agent, this compound serves as a crucial intermediate in the synthesis of other active pharmaceutical ingredients (APIs). innospk.com Its most notable role is in the production of Tizanidine (B1208945), a centrally acting α2-adrenergic agonist used as a muscle relaxant. google.comijpsonline.com

The synthesis of Tizanidine, chemically known as 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole, can be achieved through the reaction of this compound with other reagents. google.com One patented process describes reacting this compound with 1-acetyl-2-imidazolidinone (B193065) in the presence of phosphorus oxychloride to produce Tizanidine in high yield. google.com This compound is also recognized as a known impurity in the final Tizanidine hydrochloride product, designated as "Tizanidine Related Compound A" by the United States Pharmacopeia (USP) and "Impurity E" by the European Pharmacopoeia (EP). ijpsonline.comnih.gov

Table 2: Role in Tizanidine Synthesis

| Starting Material | Reagent | Product | Significance |

| This compound | 1-acetyl-2-imidazolidinone / Phosphorus oxychloride | Tizanidine | Key intermediate for an established API. google.com |

| This compound | - | Tizanidine Related Compound A / Impurity E | A known process impurity in Tizanidine HCl. ijpsonline.comnih.gov |

Investigation of Antiviral Activities and Mechanisms of Action

Applications in Material Science

The versatility of this compound makes it a valuable building block in the development of sophisticated materials. Its integration into various structures allows for the fine-tuning of electronic, optical, and physical properties, paving the way for next-generation technologies.

Development of Polymers and Coatings with Enhanced Properties

This compound serves as a critical component in the creation of specialized polymers and coatings. When incorporated into polymer matrices, it can significantly improve key characteristics such as mechanical strength and thermal stability. This enhancement makes the resulting materials more durable and resistant to environmental factors, rendering them suitable for a wide array of industrial applications. The compound's structure is an asset in formulations for the coatings industry, contributing to products with superior performance. chemimpex.com

Integration into Fluorescent Probes and Phototheranostics

The benzothiadiazole scaffold, including derivatives of this compound, is instrumental in the development of fluorescent probes. These probes are highly sensitive to their environment, a characteristic that is exploited in biophysical studies. For instance, novel dipeptidomimetic fluorogenic probes based on nitrobenzothiadiazole (NBTD), a related structure, have been synthesized to be embedded within polypeptide backbones. nih.gov This allows them to serve as tools for studying protein structure and function. nih.gov Benzothiadiazole derivatives are known to enable longer wavelength emissions through structural modifications, which is an attractive feature for advanced imaging and sensing applications. nih.gov

Incorporation into Covalent Organic Frameworks and Optoelectronic Devices (OLEDs, Solar Cells, Transistors)

The strong electron-accepting nature of the 2,1,3-benzothiadiazole (B189464) (BTD) unit makes it a favored component in donor-acceptor molecular systems for organic electronics. nih.gov Derivatives of BTD are extensively used as π-conjugated organic materials in organic light-emitting diodes (OLEDs) and solar cells due to their favorable reduction potential and ability to induce a bathochromic shift in absorption. nih.gov Research has demonstrated that new BTD-containing luminophores can act as active transport centers for charge carriers in the light-emitting layers of OLED devices, leading to high brightness and efficiency. nih.gov

Furthermore, the benzothiadiazole moiety has been successfully incorporated into Covalent Organic Frameworks (COFs). These crystalline porous materials are designed for high performance in applications like photocatalysis. rsc.org By using benzothiadiazole-based building blocks, researchers can create COFs with high crystallinity, excellent chemical stability, and significant light absorption capabilities. rsc.org

| Application Area | Key Finding |

| OLEDs | Benzothiadiazole derivatives act as efficient charge transport materials in the emissive layer. nih.gov |

| Solar Cells | The strong electron affinity of the BTD core is exploited in donor-acceptor systems for photovoltaics. nih.gov |

| COFs | Benzothiadiazole-based linkers create stable, crystalline frameworks with strong light absorption. rsc.org |

Contributions to Catalytic Hydrogen Production

A significant application of materials derived from benzothiadiazole is in the field of renewable energy, specifically the photocatalytic production of hydrogen from water. Covalent Organic Frameworks (COFs) built with benzothiadiazole units have been shown to be highly effective photocatalysts for this process. rsc.orgresearchgate.net These COFs can absorb visible light and utilize the energy to drive the hydrogen evolution reaction. rsc.org The specific orientation of the imine bonds within the COF structure, which can be controlled by the design of the benzothiadiazole-based monomers, has been found to significantly impact the efficiency of hydrogen generation. researchgate.net This research highlights a promising pathway for designing highly efficient organic semiconductor photocatalysts for green energy production. researchgate.net

| Framework Type | Key Feature | Application |

| Benzothiadiazole-based COF | High crystallinity and strong light absorption. rsc.org | Visible-light driven hydrogen evolution. rsc.org |

| sp² Carbon-Conjugated COF | Distinct imine bond orientations. researchgate.net | Photocatalytic hydrogen generation. researchgate.net |

Synthesis of Dyes and Pigments for Industrial Applications

Historically and currently, this compound is a key intermediate in the synthesis of dyes and pigments. chemimpex.com Its chemical structure allows for the production of colorants that exhibit excellent stability and lightfastness. chemimpex.com These properties are highly valued in the textile and coatings industries, where color durability is paramount. The compound's ability to be effectively incorporated into various formulations makes it a versatile and valuable asset for producing a wide range of colors for industrial use. chemimpex.com

Applications in Analytical Chemistry

In the field of analytical chemistry, this compound is utilized as a reagent and a building block for developing sensitive detection methods. chemimpex.com Its ability to form stable complexes with different analytes makes it suitable for creating advanced analytical techniques.

This compound is particularly pivotal in the development of sensors designed to detect environmental pollutants. Its chemical properties enable the design of highly sensitive systems for monitoring air and water quality, which supports environmental protection and sustainability efforts. Furthermore, established analytical methods, such as reverse-phase High-Performance Liquid Chromatography (HPLC), are used for the analysis and separation of this compound. sielc.com This liquid chromatography method is scalable and can be employed for the isolation of impurities in preparative separations and is also suitable for pharmacokinetic studies. sielc.com

Development of Reagents for Compound Detection and Quantification

In the realm of analytical chemistry, this compound serves as a valuable reagent. chemimpex.com It is utilized in the development of methods designed for the detection and quantification of specific compounds within complex mixtures. chemimpex.com The efficacy of this compound as an analytical reagent stems from its ability to form stable complexes with various analytes, which is a critical feature for creating sensitive analytical techniques. This application is particularly relevant in quality control processes and environmental analysis.

Table 1: Research Findings on Analytical Reagent Applications

| Research Area | Finding | Source |

|---|---|---|

| Analyte Detection | Used as a reagent to identify specific compounds in complex mixtures. | chemimpex.com |

| Quantification | Aids in the quantification of targeted compounds through sensitive analytical methods. | chemimpex.com |

| Mechanism | Forms stable complexes with various analytes, enhancing detection sensitivity. | |

Formulation of Sensors for Environmental Pollutant Monitoring

The compound plays a role in the advancement of environmental monitoring technologies. chemimpex.com Specifically, it is a component in the development of sensors designed to detect pollutants. chemimpex.com This contribution is significant for efforts in environmental protection and sustainability. chemimpex.com The unique chemical structure of this compound is instrumental in these sensing applications.

Table 2: Application in Environmental Sensor Development

| Application | Role of Compound | Significance | Source |

|---|

| Pollutant Sensors | Component in sensor formulation. | Contributes to environmental protection efforts. | chemimpex.com |

Applications in Agricultural Chemicals

This compound is a significant molecule in the agrochemical sector, where it functions as a key building block for various products. chemimpex.comchemimpex.com

Role as an Intermediate in Herbicide and Pesticide Development

This compound is established as a crucial intermediate in the synthesis of herbicides and pesticides. chemimpex.com Its chemical architecture is leveraged to create more effective agrochemical formulations. Research has confirmed that derivatives of this compound exhibit potent herbicidal activities, making it a valuable component for manufacturers in this field.

Impact on Crop Yield Enhancement and Pest Resistance

The use of this compound as an intermediate directly impacts agricultural outcomes. chemimpex.com The resulting herbicides and pesticides contribute to improved crop yields and more effective pest management strategies. chemimpex.com By enhancing the efficacy of these agricultural chemicals, the compound helps in protecting crops against various pests and unwanted vegetation. chemimpex.com

Table 3: Summary of Agrochemical Applications

| Application Area | Specific Role | Outcome | Source |

|---|---|---|---|

| Herbicide Synthesis | Key intermediate. | Derivatives show potent herbicidal activity. | chemimpex.com |

| Pesticide Synthesis | Key intermediate. | Enhances the efficacy of pest management products. | chemimpex.com |

| Crop Management | Base for final products. | Contributes to increased crop yield and pest protection. | chemimpex.com |

Analytical Methodologies for Purity Assessment and Process Control

Chromatographic Techniques